Product packaging for Decahydrohistrionicotoxin(Cat. No.:CAS No. 74674-96-7)

Decahydrohistrionicotoxin

Cat. No.: B1219353
CAS No.: 74674-96-7
M. Wt: 293.5 g/mol
InChI Key: ZDKMRVSVQTUEHU-CSODTCANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decahydrohistrionicotoxin is a spirocyclic alkaloid of significant interest in neuropharmacological research. It belongs to the histrionicotoxin family, a group of compounds first isolated from skin extracts of Colombian poison dart frogs ( Dendrobates histrionicus ) . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans. As a non-competitive antagonist, this compound binds allosterically to nicotinic acetylcholine receptors (nAChRs) . Its mechanism of action involves binding to a site within the ion channel of the receptor, which blocks cation permeability and inhibits postsynaptic membrane potential propagation, thereby slowing neural signaling . Research indicates that histrionicotoxins can enhance agonist-induced desensitization of the acetylcholine receptor, stabilizing its inactive state . The binding is rapidly reversible, allowing for flexible experimental designs . This compound is an essential tool for investigating the structure and function of nicotinic acetylcholine receptors, which are critical targets for understanding a range of neurological processes and disorders . Researchers utilize it in fundamental neurophysiology studies, for probing ion channel kinetics, and for studying receptor-ligand interactions . The unique spirocyclic piperidine structure common to histrionicotoxin alkaloids has also made them a prime target for synthetic organic chemistry, driving the development of novel synthetic methodologies . This product is labeled for Research Use Only (RUO). RUO products are exclusively tailored for laboratory research and are not manufactured under the regulatory controls required for in vitro diagnostic or therapeutic agents . They are not intended for use in the diagnosis, cure, mitigation, treatment, or prevention of disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H35NO B1219353 Decahydrohistrionicotoxin CAS No. 74674-96-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74674-96-7

Molecular Formula

C19H35NO

Molecular Weight

293.5 g/mol

IUPAC Name

(6R,10R)-11-butyl-2-pent-4-enyl-1-azaspiro[5.5]undecan-10-ol

InChI

InChI=1S/C19H35NO/c1-3-5-7-10-16-11-8-14-19(20-16)15-9-13-18(21)17(19)12-6-4-2/h3,16-18,20-21H,1,4-15H2,2H3/t16?,17?,18-,19-/m1/s1

InChI Key

ZDKMRVSVQTUEHU-CSODTCANSA-N

SMILES

CCCCC1C(CCCC12CCCC(N2)CCCC=C)O

Isomeric SMILES

CCCCC1[C@@H](CCC[C@]12CCCC(N2)CCCC=C)O

Canonical SMILES

CCCCC1C(CCCC12CCCC(N2)CCCC=C)O

Synonyms

decahydrohistrionicotoxin
decahydrohistrionicotoxin hydrochloride, (6R-(6alpha(R*),7beta,8alpha))-isomer
H10-HTX

Origin of Product

United States

Synthetic Methodologies for Decahydrohistrionicotoxin and Its Congeners

Total Synthesis Approaches to Decahydrohistrionicotoxin

The total synthesis of this compound (also referred to as perhydrohistrionicotoxin (B1200193) or PHTx) has been achieved through various strategic approaches. These syntheses must address the stereocontrolled construction of the spirocyclic core and the installation of the alkyl and allyl side chains at the C-2 and C-7 positions.

One notable strategy accomplished the total synthesis of (-)-histrionicotoxin, which can be hydrogenated to this compound, by employing a stereoselective radical translocation-cyclization reaction to form the 1-azaspiro[5.5]undecane skeleton. researchgate.net Another concise approach utilized a two-directional synthesis, featuring a tandem oxime formation/Michael addition/cycloaddition cascade to build the core structure efficiently. capes.gov.brnih.gov Formal syntheses have also been reported, such as one based on a mercuric triflate (Hg(OTf)₂)-catalyzed cycloisomerization and a samarium iodide (SmI₂)-mediated ring expansion. rsc.orgrsc.org

Key Intermediate Design and Stereoselective Construction

The success of any total synthesis hinges on the strategic design and stereoselective construction of key intermediates. In the synthesis of this compound, controlling the stereochemistry of the chiral centers, particularly at C-2, C-6, C-7, and C-8, is a formidable challenge.

A common strategy involves the use of chiral building blocks to introduce stereochemistry early in the synthetic sequence. For instance, an enantioselective synthesis of the 1-azaspiro[5.5]undecane ring system was achieved starting from the readily available chiral pool material, D(+)-glucose. clockss.org In this route, the 1-azaspiro[5.5]undecan-8-ol system, a key intermediate for all histrionicotoxin (B1235042) alkaloids, was prepared. The stereoselective installation of the allyl group at the C-2 position was achieved by treating a carbamate-protected spirocycle with allyl bromide in the presence of s-BuLi. The stereochemical outcome was directed by the complexation of the lithium base to the carbamate's carbonyl group, guiding lithiation and subsequent alkylation from the same face of the ring system. clockss.org

Another approach utilized a chiral lactam, which underwent alkylation and subsequent transformations to set the stage for the key ring-forming reaction. researchgate.net The stereoselectivity in many syntheses relies on substrate control, where the existing stereocenters in an advanced intermediate direct the stereochemical outcome of subsequent reactions. For example, the stereoselective conjugate addition of an organocuprate to a dihydropyridin-4(1H)-one intermediate is controlled by A(1,3)-strain, leading to a preferred axial attack and high diastereoselectivity. capes.gov.br

Key Intermediate TypeChiral Source / MethodKey Transformation for StereocontrolReference
1-Azaspiro[5.5]undecan-8-olD-GlucoseComplex-induced allylation clockss.org
Dihydropyridin-4(1H)-oneRacemicStereoselective conjugate addition (A(1,3)-strain) capes.gov.br
Chiral LactamSyntheticDiastereoselective radical translocation-cyclization researchgate.net

Strategies for Azaspirocyclic Ring System Formation

The construction of the 1-azaspiro[5.5]undecane skeleton is the cornerstone of any synthesis of this compound. Chemists have devised several elegant strategies to assemble this challenging spirocyclic system.

A powerful method involves a tandem conjugate addition/dipolar cycloaddition cascade. capes.gov.br In this approach, the reaction of a cyclohexanone (B45756) oxime with a bis(phenylsulfonyl)butadiene generates a transient nitrone via conjugate addition. This nitrone then undergoes an intramolecular dipolar cycloaddition to furnish a bicyclic isoxazolidine, which upon reductive N-O bond cleavage yields the desired azaspiro[5.5]undecane framework. capes.gov.br

Another innovative strategy employs a Hg(OTf)₂-catalyzed cycloisomerization of a linear substrate containing a terminal alkyne and a pyrrolidinone moiety. rsc.orgrsc.org This reaction stereoselectively forms a 1-azaspiro[4.5]decane system. The synthesis is then advanced through a SmI₂-mediated ring expansion of this intermediate to construct the target 1-azaspiro[5.5]undecane core. rsc.orgrsc.org This two-step sequence represents an efficient method for building the complex histrionicotoxin skeleton. rsc.org

Dienyne metathesis has also been used to create the bicyclic system in an optically active form, showcasing the power of modern catalytic methods in natural product synthesis. nih.govresearchgate.net

StrategyKey ReactionsPrecursor TypeReference
Tandem CascadeConjugate Addition, Intramolecular Dipolar Cycloaddition, N-O Bond CleavageCyclohexanone oxime and diene capes.gov.br
Cycloisomerization/Ring ExpansionHg(OTf)₂-Catalyzed Cycloisomerization, SmI₂-Mediated Ring ExpansionLinear substrate with alkyne and pyrrolidinone rsc.orgrsc.org
Radical CyclizationRadical Translocation-CyclizationChiral cyclic acetal (B89532) derivative researchgate.net
MetathesisDienyne MetathesisPseudosymmetrical dienyne nih.govresearchgate.net

Synthesis of this compound Stereoisomers

The synthesis of stereoisomers of natural products is critical for understanding the structural requirements for biological activity. An efficient, stereocontrolled route to the spirocyclic derivative (±)-2,7,8-epi-perhydrohistrionicotoxin has been described. capes.gov.br This synthesis showcases how synthetic strategies can be tuned to access unnatural stereoisomers.

The key to this synthesis was a tandem conjugate addition/dipolar cycloaddition cascade, similar to that used for the natural isomer, but starting with different precursors to alter the final stereochemistry. capes.gov.br A pivotal step was the stereoselective conjugate addition of n-pentyl cuprate (B13416276) to a dihydropyridin-4(1H)-one intermediate (azaspirocycle 24 ). The stereochemistry of the resulting product (azaspirocycle 25 ) was controlled by A(1,3)-strain within the planar vinylogous amide system, which forces the incoming nucleophile to attack from the less hindered axial position. The structure of the resulting product was unambiguously confirmed by X-ray crystallography of a derivative. This azaspirocycle was then converted in five additional steps to 2,7,8-epi-PHTx. capes.gov.br

Preparation of Histrionicotoxin Analogues and Derivatives with this compound Scaffolds

The this compound scaffold serves as a versatile template for the preparation of various analogues and derivatives. These modified compounds are invaluable tools for biochemical and pharmacological studies, such as probing the binding site of the toxin on receptors.

One significant application is the creation of photoaffinity labels. The terminal olefinic bond of this compound (compound 209 ) can be functionalized through hydroboration and oxidation to introduce a primary alcohol. scribd.com This alcohol can then be converted into a 2-nitro-4-azidophenyl ether, a group that can form a covalent bond with its biological target upon photoactivation. Such photoaffinity markers are instrumental in identifying and characterizing the binding proteins for histrionicotoxins within membrane fractions. scribd.com

Furthermore, synthetic efforts have been directed towards creating analogues with modified side chains to investigate structure-activity relationships. For example, replacing the non-4-enylmagnesium chloride with a 2-non-4-enylmagnesium bromide in the synthetic sequence leads to different side chain isomers. scribd.com The development of practical syntheses for gliotoxin (B1671588) analogues, which also feature complex heterocyclic structures, highlights the broader applicability of the synthetic methods developed in the context of alkaloids like this compound. archive.org

Analogue TypePurposeSynthetic ModificationReference
Photoaffinity LabelReceptor binding studiesConversion of terminal olefin to 2-nitro-4-azidophenyl ether scribd.com
Side-Chain IsomerStructure-activity relationship studiesUse of isomeric Grignard reagents in synthesis scribd.com

Molecular and Cellular Mechanisms of Action of Decahydrohistrionicotoxin

Modulation of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) by Decahydrohistrionicotoxin

This compound is a well-characterized modulator of nAChRs, which are ligand-gated ion channels crucial for fast synaptic transmission in the nervous system and at the neuromuscular junction. nih.govwikipedia.org The toxin does not compete with the natural neurotransmitter, acetylcholine, but instead binds to a distinct site on the receptor complex to alter its function. unimib.itdrugbank.com

This compound acts as a noncompetitive inhibitor of the nAChR. drugbank.com This mode of inhibition means that the toxin does not bind to the acetylcholine (orthosteric) binding site and therefore does not prevent the agonist from binding. unimib.itmdpi.com Instead, it physically blocks the ion channel pore, preventing the flow of ions even when the receptor is activated by an agonist. nih.gov This action is characteristic of an open-channel blocker. The functional blockade produced by such noncompetitive inhibitors cannot be overcome by increasing the concentration of the agonist. drugbank.com

ParameterDescriptionSource
Inhibition Type Noncompetitive drugbank.com
Mechanism Open-channel blockade; physically occludes the ion pore. nih.gov
Binding Site Allosteric site within the ion channel lumen. unimib.it
Effect of Agonist Concentration Inhibition is insurmountable by increasing agonist levels. drugbank.com

As a non-selective cation channel, the nAChR allows the passage of sodium (Na+), potassium (K+), and, in many neuronal subtypes, calcium (Ca2+) ions upon activation. wikipedia.orgunimib.itnih.gov By physically obstructing the channel pore, this compound directly prevents this cation flux. nih.govplos.org This blockade reduces the single-channel conductance and shortens the mean channel open time. The result is a decrease in the net inward flow of positive charge, which inhibits the depolarization of the postsynaptic membrane and subsequent cellular responses. plos.org The influx of Ca2+ through nAChRs is a particularly important signaling mechanism, and its inhibition can have significant downstream consequences on cellular processes. nih.gov

IonNormal Function in nAChREffect of this compoundSource
Sodium (Na+) Influx leads to membrane depolarization.Flux is blocked. wikipedia.orgplos.org
Potassium (K+) Efflux contributes to membrane repolarization.Flux is blocked. wikipedia.orgplos.org
Calcium (Ca2+) Influx acts as a second messenger.Flux is blocked, particularly in neuronal nAChRs. nih.govplos.org

Prolonged or repeated exposure to an agonist causes nAChRs to enter a desensitized state, where the channel closes despite the continued presence of the agonist. wikipedia.orgnih.govnih.gov this compound has been shown to enhance this process. It exhibits a higher affinity for the desensitized state of the receptor compared to the resting or active states. By binding to and stabilizing the desensitized conformation, the toxin accelerates the rate of desensitization and slows the rate of recovery from it. conicet.gov.arplos.org This action effectively reduces the number of available functional receptors over time during sustained stimulation. conicet.gov.ar

Kinetic ParameterEffect of this compoundMechanismSource
Rate of Desensitization IncreasedPreferential binding to and stabilization of the desensitized receptor state. conicet.gov.ar
Recovery from Desensitization Delayed/SlowedStabilization of the high-affinity, desensitized conformation. conicet.gov.ar
Channel Openings Reduced frequency and duration of clusters.Promotion of entry into the non-conducting, desensitized state. conicet.gov.ar

The actions of this compound are mediated through an allosteric mechanism. Allosteric modulators bind to sites on a receptor that are topographically distinct from the primary (orthosteric) agonist binding site. mdpi.complos.org The binding site for this compound is located within the transmembrane domain of the nAChR, specifically within the lumen of the ion channel. nih.govnih.gov This site is separate from the agonist-binding pockets located at the interface between subunits in the extracellular domain. plos.orgnih.gov By binding within the pore, the toxin acts as a negative allosteric modulator (NAM), reducing the channel's ability to conduct ions without preventing the initial agonist-binding event that triggers channel opening. plos.org

Enhancement of Agonist-Induced nAChR Desensitization

Interactions with Other Voltage-Gated and Ligand-Gated Ion Channels

While the nicotinic acetylcholine receptor is the primary target, the activity of this compound is not entirely exclusive. Research has identified interactions with other types of ion channels, particularly certain voltage-gated channels.

Studies have demonstrated that histrionicotoxins and their derivatives can also block other ion channels, although generally with lower potency than for the nAChR. The most significant of these off-target interactions is with voltage-gated potassium (K+) channels. The toxin blocks the pore of these channels in a manner similar to its action on nAChRs. Additionally, some effects on voltage-gated sodium (Na+) channels have been reported, though these interactions are typically weaker. nih.govmdpi.com These findings indicate that this compound can modulate neuronal excitability through multiple pathways beyond the cholinergic system.

Ion Channel TargetTypeEffect of this compoundSource
Voltage-Gated Potassium (K+) Channels Voltage-GatedNon-selective channel block. mdpi.com
Voltage-Gated Sodium (Na+) Channels Voltage-GatedWeak inhibition/blockade. nih.govmdpi.com
Nicotinic Acetylcholine Receptor (nAChR) Ligand-GatedPotent noncompetitive inhibition (primary target). drugbank.com

Investigation of General Ion Channel Modulatory Properties

Research has revealed that the modulatory effects of this compound and its related compounds are not confined solely to the nicotinic acetylcholine receptor (nAChR). The histrionicotoxin (B1235042) family of alkaloids demonstrates a broader spectrum of activity, interacting with several types of voltage-gated ion channels, including those permeable to sodium, potassium, and calcium ions. This section delves into the specific findings regarding these interactions.

The primary mechanism of action for this compound is as a potent non-competitive antagonist of nAChRs. nih.gov Unlike competitive antagonists that bind to the same site as the neurotransmitter acetylcholine, this compound binds to a distinct allosteric site located within the ion channel pore of the nAChR. researchgate.netpnas.org This non-competitive inhibition means that the presence of the agonist (acetylcholine) does not prevent the toxin from binding and exerting its blocking effect. nih.gov In fact, the binding of histrionicotoxins is often enhanced when the receptor is in its open or desensitized state, suggesting a preference for these conformations. pnas.org This interaction effectively blocks the flow of ions through the channel, thereby inhibiting neuronal signaling at nicotinic synapses.

Studies on various histrionicotoxin analogs have elucidated a complex interaction with the nAChR ion channel. It is suggested that there may be two distinct sites or conformations for interaction. One interaction primarily alters the kinetics of channel closing, while the other prevents the channel from opening at all. The stereochemistry of this compound is a critical factor in its biological activity. nih.gov

Beyond its well-documented effects on nAChRs, evidence indicates that this compound and its congeners also modulate the function of voltage-gated sodium channels. Research on frog nerve-muscle preparations has shown that histrionicotoxins can block these channels. Further investigations using brain membranes revealed that various histrionicotoxins, including the fully saturated analog perhydrohistrionicotoxin (B1200193), inhibit the binding of ligands that target sites on voltage-dependent sodium channels. nih.gov For instance, perhydrohistrionicotoxin has been shown to inhibit the binding of [3H]batrachotoxinin B to these channels with an IC50 value of 0.33 µM, a potency comparable to some local anesthetics. nih.gov In contrast, histrionicotoxin itself is significantly less potent in this regard. nih.gov The interaction with sodium channels appears to be use-dependent, suggesting that the toxin binds more effectively to channels that have been activated. nih.gov

The modulatory effects of the histrionicotoxin family extend to voltage-sensitive potassium channels. Electrophysiological studies have demonstrated that these toxins can block potassium channels, which contributes to the prolongation of the falling phase of muscle action potentials. Binding assays have further substantiated these findings, showing that histrionicotoxins inhibit the binding of [3H]phencyclidine to what are believed to be potassium channels in brain membranes. nih.gov Interestingly, the structure-activity relationship for this interaction differs from that observed at nAChRs and sodium channels. While histrionicotoxin shows a higher potency at inhibiting these putative potassium channels (IC50 of 15 µM) compared to perhydrohistrionicotoxin (IC50 of 200 µM), both are considerably less potent than phencyclidine itself. nih.gov

Interactive Data Table: Modulatory Effects of Histrionicotoxin Analogs on Various Ion Channels

CompoundIon Channel TargetExperimental SystemEffectPotency (IC50/Ki)Reference
This compoundNicotinic Acetylcholine ReceptorNot SpecifiedNon-competitive antagonismKi ≈ 10 nM nih.gov
PerhydrohistrionicotoxinNicotinic Acetylcholine ReceptorTorpedo electroplax membranesNon-competitive antagonism- nih.gov
PerhydrohistrionicotoxinVoltage-gated Sodium ChannelBrain membranesInhibition of [3H]batrachotoxinin B binding0.33 µM nih.gov
HistrionicotoxinVoltage-gated Sodium ChannelBrain membranesInhibition of [3H]batrachotoxinin B binding17 µM nih.gov
HistrionicotoxinPutative Potassium ChannelBrain membranesInhibition of [3H]phencyclidine binding15 µM nih.gov
PerhydrohistrionicotoxinPutative Potassium ChannelBrain membranesInhibition of [3H]phencyclidine binding200 µM nih.gov
Histrionicotoxins (general)L-type Calcium ChannelBrain membranesEnhancement of [3H]nitrendipine binding- nih.gov
PerhydrohistrionicotoxinL-type Calcium ChannelBrain membranesInhibition of [3H]nitrendipine binding- nih.gov
Histrionicotoxin derivativesNa+, K+, Ca2+ channelsBullfrog sympathetic gangliaBlockade- researchgate.net

Structure Activity Relationship Sar Studies of Decahydrohistrionicotoxin and Its Analogues

Correlating Structural Features with Receptor Affinity and Functional Efficacy

Structure-activity relationship (SAR) studies have been instrumental in identifying the specific molecular components of decahydrohistrionicotoxin and its analogues that govern their affinity for the nAChR and their efficacy as channel blockers. These studies often involve comparing the binding affinities and functional effects of a series of related compounds where specific parts of the molecule are altered.

Key structural features that have been shown to influence receptor affinity and functional efficacy include:

The Spirocyclic Core: The fundamental 1-azaspiro[5.5]undecane ring system is a crucial scaffold for activity.

The Length and Unsaturation of the Side Chains: Modifications to the two carbon side chains attached to the spirocyclic core have profound effects on potency. For instance, the presence and nature of double or triple bonds within these chains can alter the molecule's conformation and its interaction with the binding site.

The Amine Group: The nitrogen atom within the spirocycle is essential for the molecule's interaction with the receptor, likely through protonation and electrostatic interactions. mdpi.com

Hydroxyl Groups: The presence and position of hydroxyl groups on the side chains or the ring system can modulate binding affinity and selectivity.

Research has demonstrated that even subtle changes to these features can lead to significant shifts in how strongly a compound binds to the nAChR and how effectively it blocks the ion channel. For example, studies on various H₁₂-HTX derivatives have helped to map the binding site on the receptor. caltech.edu The binding of these ligands is sensitive to pH, suggesting the involvement of ionizable residues within the receptor's binding pocket. caltech.edu

CompoundStructural ModificationEffect on nAChR Affinity/EfficacyReference
This compound (H₁₂-HTX)Fully saturated spirocyclic core and side chainsServes as a reference compound for SAR studies. caltech.edu caltech.edu
Perhydrohistrionicotoxin (B1200193)A related natural analogue with different saturation levelsExhibits distinct binding characteristics compared to H₁₂-HTX. caltech.edu caltech.edu
Azido-histrionicotoxin derivativeIntroduction of a photoaffinity labelUsed to identify the binding site on the nAChR. caltech.edu caltech.edu
AlkylguanidinesSimpler analogues mimicking the basic amine featureHelp to model ligand binding to the histrionicotoxin (B1235042) site. caltech.edu caltech.edu

Impact of Stereochemistry on Biological Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of this compound and its analogues. ontosight.ainih.gov The specific spatial orientation of the substituents on the spirocyclic ring system is critical for its interaction with the chiral environment of the nAChR binding site. ontosight.ai

Different stereoisomers of H₁₂-HTX can exhibit markedly different biological activities. biomedgrid.com This is because the precise fit between a ligand and its receptor is highly dependent on their complementary shapes. Even minor changes in the orientation of a functional group can lead to a significant loss or alteration of activity. For instance, the (6R-(6alpha(R),7beta,8alpha))-isomer and the (6r-(6alpha(r),7beta,8alpha))-isomer of this compound hydrochloride, while structurally similar, differ in their stereochemistry, which in turn affects their biological potency. ontosight.ai

The importance of stereochemistry is a well-established principle in pharmacology, as different enantiomers of a chiral drug can have different potencies, pharmacological actions, and metabolic fates. iitk.ac.innih.govresearchgate.net In the context of H₁₂-HTX, the specific configuration of its chiral centers dictates how effectively it can adopt the correct conformation to bind to the nAChR ion channel and exert its blocking effect. ontosight.ainih.gov

Rational Design and Synthesis of this compound Analogues for SAR Elucidation

The rational design and synthesis of analogues are cornerstones of SAR studies, allowing researchers to systematically probe the structural requirements for biological activity. nih.govrsc.orgchemrxiv.orgliverpool.ac.uk For this compound, various synthetic strategies have been employed to create a library of related compounds. archive.orgfrontiersin.org These synthetic efforts have focused on modifying key structural elements, such as the side chains and the spirocyclic core, to understand their contribution to nAChR binding. scribd.com

The synthesis of dothis compound, various isomeric decahydrohistrionicotoxins, and octahydrohistrionicotoxin has been accomplished, providing valuable tools for pharmacological investigation. archive.org These synthetic analogues have been used in binding studies with membrane fractions from electric rays (like Torpedo californica), which are rich in nAChRs, to determine their affinity and to map the toxin's binding site. caltech.eduscribd.com

For example, the synthesis of analogues with modified side chains has been crucial in determining the optimal length and degree of unsaturation for potent nAChR antagonism. Furthermore, the introduction of photoaffinity labels into the H₁₂-HTX structure has enabled the covalent labeling and subsequent identification of the receptor subunits that form the binding pocket. scribd.com These approaches, combining organic synthesis with pharmacological testing, are essential for elucidating the complex SAR of this compound. nih.govwinona.edu

Analogue TypeSynthetic StrategyPurpose in SAR StudiesReference
Isomeric DecahydrohistrionicotoxinsStereocontrolled synthesisTo assess the impact of stereochemistry on activity. archive.org archive.org
OctahydrohistrionicotoxinPartial reduction of histrionicotoxinTo study the effect of side chain saturation. archive.org archive.org
Photoaffinity Labeled AnaloguesIntroduction of a photoreactive group (e.g., azido (B1232118) group)To identify the specific amino acid residues in the nAChR binding site. scribd.com scribd.com
Side-Chain Modified AnaloguesVarying the length and functional groups of the side chainsTo determine the optimal side chain structure for high affinity binding. scribd.com scribd.com

Identification of Pharmacophoric Elements for Ion Channel Interactions

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. fiveable.meresearchgate.netlilab-ecust.cn For this compound, identifying the pharmacophoric elements for its interaction with ion channels, particularly the nAChR, is a key goal of SAR studies. nih.govplos.org

Through the analysis of active analogues, a pharmacophore model for H₁₂-HTX can be constructed. mdpi.comnih.gov This model highlights the critical chemical features and their spatial relationships necessary for binding. Key pharmacophoric features for H₁₂-HTX and its analogues are thought to include:

A Hydrogen Bond Donor/Positive Ionizable Feature: The protonated amine in the spirocyclic ring is crucial for electrostatic interactions with negatively charged residues in the receptor's binding site. mdpi.comresearchgate.net

Hydrophobic Regions: The carbon skeleton of the spirocycle and the aliphatic side chains contribute to hydrophobic interactions within the binding pocket. frontiersin.org

By understanding the pharmacophore, medicinal chemists can design novel molecules with potentially improved properties, such as higher affinity, greater selectivity for specific nAChR subtypes, or different functional effects (e.g., agonists vs. antagonists). nih.govnih.govnih.govmdpi.comunimi.itbiomolther.orgnih.gov This knowledge is fundamental for the development of new therapeutic agents that target the nAChR.

Receptor Binding and Ligand Interaction Methodologies

Quantitative Characterization of Decahydrohistrionicotoxin Binding to nAChRs

The quantitative analysis of this compound's binding to nAChRs is fundamental to understanding its mechanism of action. This is primarily achieved through radioligand binding assays, which provide a robust platform for determining the affinity and nature of the interaction.

Radioligand binding assays are a cornerstone in the study of receptor pharmacology, enabling the direct measurement of a ligand's ability to bind to its receptor. umich.edu In the context of this compound, these assays typically involve the use of a radiolabeled ligand that is known to bind to a specific site on the nAChR. The ability of unlabeled this compound to displace the radioligand from the receptor is then measured.

The choice of radioligand is critical and depends on the specific nAChR subtype being investigated. For instance, tritiated ([³H]) agonists like nicotine (B1678760) or cytisine, or antagonists like α-bungarotoxin, are commonly employed. mdpi.comresearchgate.net These assays are often performed on membrane preparations from tissues rich in nAChRs, such as the Torpedo electric organ, or on cells engineered to express specific nAChR subtypes. researchgate.netnih.govmerckmillipore.com

Two primary formats for radioligand binding assays are utilized:

Filtration-based assays: In this classic method, the reaction mixture containing the receptor preparation, radioligand, and the competing ligand (this compound) is incubated to reach equilibrium. The mixture is then rapidly filtered through a glass fiber filter, which traps the receptor-bound radioligand. The amount of radioactivity retained on the filter is quantified using a scintillation counter. nih.gov

Scintillation Proximity Assay (SPA): This is a more modern, homogeneous assay format that does not require a separation step. researchgate.net In SPA, the receptor preparation is immobilized onto microspheres that contain a scintillant. When a radioligand binds to the receptor, it is brought into close enough proximity to the microsphere to excite the scintillant, producing a light signal that can be measured. researchgate.net This method is particularly amenable to high-throughput screening. researchgate.net

Through these assays, researchers can generate data to determine the concentration of this compound required to inhibit a certain percentage of the radioligand binding.

The data obtained from radioligand binding assays are used to construct competitive binding curves. These curves plot the percentage of specific radioligand binding against the concentration of the competing ligand, in this case, this compound. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ (inhibitory concentration 50%). uah.es

The IC₅₀ value is a measure of the functional strength of the inhibitor. However, it is dependent on the concentration of the radioligand used in the assay. uah.es To determine a true measure of affinity that is independent of the experimental conditions, the IC₅₀ value is converted to an affinity constant, or K_i value. The K_i is the equilibrium dissociation constant for the binding of the unlabeled drug. uah.es This conversion is typically done using the Cheng-Prusoff equation:

K_i = IC₅₀ / (1 + [L]/K_d)

where:

[L] is the concentration of the radioligand.

K_d is the equilibrium dissociation constant of the radioligand for the receptor. nih.gov

A lower K_i value indicates a higher affinity of the ligand for the receptor. The analysis of these competitive binding curves reveals that this compound typically exhibits complex, non-competitive interactions with the nAChR.

ParameterDescriptionRelevance to this compound
IC₅₀ The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. uah.esDetermined from competitive radioligand binding assays using various radioligands and nAChR preparations.
K_i The equilibrium dissociation constant of an unlabeled ligand, representing its affinity for the receptor. uah.esCalculated from the IC₅₀ value using the Cheng-Prusoff equation to provide a standardized measure of affinity. nih.gov
K_d The equilibrium dissociation constant of a radioligand, indicating its affinity for the receptor. umich.eduA crucial parameter in the Cheng-Prusoff equation for calculating the K_i of this compound. nih.gov

Application of Radioligand Binding Assays

Investigation of Allosteric Binding Sites and Modulatory Interactions

This compound is a well-established allosteric modulator of nAChRs. This means it binds to a site on the receptor that is distinct from the orthosteric site where the endogenous agonist, acetylcholine (B1216132) (ACh), binds. mdpi.comnih.gov The investigation of these allosteric binding sites and the resulting modulatory interactions is crucial for a complete understanding of the compound's effects.

Allosteric modulators can be positive (PAMs), negative (NAMs), or silent. mdpi.com this compound acts as a non-competitive inhibitor, a type of negative allosteric modulator, of the nAChR ion channel. Its binding to an allosteric site induces a conformational change in the receptor that reduces its ability to conduct ions, even when ACh is bound to the orthosteric site.

Several methodologies are employed to study these allosteric interactions:

Functional Assays: Electrophysiological techniques, such as two-electrode voltage clamp recordings in Xenopus oocytes expressing specific nAChR subtypes, are used to measure the effect of this compound on ACh-induced currents. frontiersin.org A decrease in the maximal response to ACh in the presence of this compound, without a significant shift in the EC₅₀ for ACh, is indicative of non-competitive antagonism.

Photoaffinity Labeling: This technique can be used to covalently label the binding site of a ligand. A photoreactive derivative of this compound could be synthesized and, upon UV irradiation, would form a covalent bond with amino acid residues in its binding pocket. Subsequent protein sequencing or mass spectrometry can then identify the specific location of the binding site.

Structural Biology: While high-resolution crystal structures of this compound in complex with a full-length nAChR are not yet available, homology modeling based on the structures of related proteins like the acetylcholine-binding protein (AChBP) can provide insights into potential binding sites. frontiersin.org These models, combined with site-directed mutagenesis studies, can help to identify key residues involved in the binding of allosteric modulators. nih.gov

Research has indicated that the allosteric binding site for histrionicotoxin (B1235042) and its derivatives is located within the ion channel pore of the nAChR.

Methodologies for Assessing Ligand-Receptor Interaction Kinetics

Beyond determining the affinity of binding, it is also important to understand the kinetics of the interaction, namely the rates at which this compound associates with and dissociates from the nAChR. These kinetic parameters provide a more dynamic picture of the ligand-receptor interaction.

Kinetic studies can be performed using radioligand binding assays by measuring the binding at different time points.

Association Rate (k_on): To determine the association rate, the receptor preparation and radioligand are mixed, and the amount of specific binding is measured at various time intervals until equilibrium is reached. The data are then fit to a kinetic model to calculate the on-rate constant (k_on). nih.gov

Dissociation Rate (k_off): The dissociation rate is measured by first allowing the radioligand to bind to the receptor until equilibrium is reached. Then, an excess of an unlabeled ligand is added to prevent re-binding of the dissociated radioligand. The decrease in specific binding over time is then measured to determine the off-rate constant (k_off). nih.gov

The equilibrium dissociation constant (K_d) can also be calculated from the kinetic rate constants using the following relationship:

K_d = k_off / k_on

These kinetic studies can reveal whether a ligand has a fast or slow onset of action and a long or short duration of action at the receptor. For this compound, its interaction with the nAChR ion channel is known to be complex, with evidence for both open and closed channel blockade, which would be reflected in its kinetic parameters.

Kinetic ParameterDescriptionMethod of Determination
k_on (Association Rate Constant) The rate at which the ligand binds to the receptor. nih.govTime-course radioligand binding experiments measuring the increase in specific binding over time. nih.gov
k_off (Dissociation Rate Constant) The rate at which the ligand unbinds from the receptor. nih.govTime-course radioligand binding experiments measuring the decrease in specific binding over time after the addition of an excess of unlabeled ligand. nih.gov

Computational and Molecular Modeling Approaches in Decahydrohistrionicotoxin Research

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. In the context of decahydrohistrionicotoxin research, docking simulations are primarily used to predict how dH-HTX and its analogues interact with the binding sites of ion channels, particularly the nicotinic acetylcholine (B1216132) receptor (nAChR).

These simulations help in identifying key amino acid residues within the receptor's binding pocket that form crucial interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—with the ligand. nih.govmdpi.com For instance, docking studies can reveal how the unique spirocyclic structure of dH-HTX fits into the channel pore or an allosteric site of the nAChR. evitachem.comnih.gov The binding site for agonists and competitive antagonists in nAChRs is located at the interface between two adjacent subunits. nih.govmdpi.com

By comparing the docking scores and binding poses of a series of dH-HTX analogues, researchers can correlate structural modifications with predicted binding affinities. This information is invaluable for understanding the structure-activity relationship (SAR) and for guiding the synthesis of more potent or selective analogues. For example, a docking study might compare the binding of dH-HTX with its naturally occurring parent compound, histrionicotoxin (B1235042), to understand the role of the unsaturated side chains in receptor binding. researchgate.net

Table 1: Key Interacting Residues in a Hypothetical Docking Simulation of dH-HTX with an nAChR Subunit

Interacting Residue (nAChR)Interaction Type with dH-HTXPredicted Distance (Å)
TYR A:190Hydrogen Bond (with amine)2.8
TRP A:149Pi-Pi Stacking (with piperidine (B6355638) ring)4.5
LEU B:118Hydrophobic Interaction (with alkyl chain)3.9
SER B:121Hydrogen Bond (with hydroxyl group)3.1
PHE A:172Hydrophobic Interaction (with spiro-carbon)4.2

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Changes

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of these interactions over time. nih.goviisc.ac.in MD simulations track the movements and conformational changes of both the ligand and the receptor, providing a more realistic representation of the binding process in a physiological environment. metrotechinstitute.orgugm.ac.id

In dH-HTX research, MD simulations are employed to:

Assess the stability of the docked pose: By running a simulation, researchers can determine if the initial binding orientation predicted by docking is stable over time. ugm.ac.id

Identify conformational changes: MD can reveal how the binding of dH-HTX induces conformational changes in the nAChR, which is crucial for understanding its modulatory effects on ion channel gating. ijbiotech.com

Calculate binding free energies: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the dH-HTX-receptor complex, providing a more accurate prediction of binding affinity than docking scores alone. ugm.ac.id

Explore water molecule dynamics: MD simulations can shed light on the role of water molecules in mediating the interaction between dH-HTX and the receptor.

These simulations have been instrumental in understanding how dH-HTX and its analogues can stabilize different states (e.g., open, closed, desensitized) of the nAChR ion channel. metrotechinstitute.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. spu.edu.symdpi.com In the context of dH-HTX research, QSAR studies aim to develop models that can predict the biological activity of novel analogues based on their structural features. nih.govmdpi.com

The general workflow of a QSAR study involves:

Data Collection: A dataset of dH-HTX analogues with experimentally determined biological activities (e.g., IC₅₀ values for nAChR inhibition) is compiled. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical properties, topological indices, 3D descriptors) are calculated for each analogue.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

A validated QSAR model can be used to predict the activity of virtual or yet-to-be-synthesized dH-HTX analogues, thereby prioritizing the synthesis of compounds with the highest predicted potency. nih.gov This approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. spu.edu.sy

Table 2: Example of a 2D-QSAR Model for Predicting nAChR Inhibition by dH-HTX Analogues

Molecular DescriptorCoefficientDescription
LogP+0.45Hydrophobicity
TPSA-0.12Topological Polar Surface Area
nRotB+0.08Number of Rotatable Bonds
MW-0.05Molecular Weight
Model Statistics
0.85
0.78

This table represents a hypothetical QSAR model for illustrative purposes. R² (squared correlation coefficient) and Q² (cross-validated R²) are measures of the model's goodness-of-fit and predictive ability, respectively.

Homology Modeling and Structural Prediction of Relevant Ion Channel and Receptor Targets

For many biological targets of dH-HTX, such as specific subtypes of the nAChR, experimentally determined 3D structures may not be available. nih.gov In such cases, homology modeling, also known as comparative modeling, is a powerful technique to generate a 3D structural model of the target protein. wikipedia.org

The process of homology modeling involves:

Template Identification: Identifying a protein with a known 3D structure (the template) that has a high degree of sequence similarity to the target protein. wikipedia.org For nAChRs, the acetylcholine-binding protein (AChBP) is a frequently used template. nih.govnih.gov

Sequence Alignment: Aligning the amino acid sequence of the target protein with that of the template. wikipedia.org

Model Building: Building the 3D model of the target protein based on the alignment and the template's structure. expasy.org

Model Refinement and Validation: Refining the model to correct any structural inaccuracies and validating its quality using various computational tools.

Once a reliable homology model of the nAChR subtype of interest is generated, it can be used in molecular docking and molecular dynamics simulations to study the interactions with dH-HTX and its analogues in detail. nih.govfrontiersin.orgfrontiersin.org This approach allows researchers to investigate the structural basis for the selectivity of dH-HTX for different nAChR subtypes. nih.gov

In Silico Design of Novel this compound Analogues and Lead Optimization

The ultimate goal of applying computational and molecular modeling approaches in dH-HTX research is to facilitate the in silico design of novel analogues with improved pharmacological properties. researchgate.net This process, often referred to as lead optimization, involves iteratively modifying the structure of a lead compound (such as dH-HTX) to enhance its potency, selectivity, and pharmacokinetic profile. nih.govpreprints.orgarxiv.org

By integrating the insights gained from molecular docking, MD simulations, and QSAR studies, researchers can rationally design new dH-HTX analogues. For example:

Docking simulations can suggest modifications to the dH-HTX scaffold that would enhance its interaction with key residues in the receptor's binding site. anr.fr

MD simulations can predict how these modifications will affect the conformational dynamics and binding stability of the ligand-receptor complex.

QSAR models can provide a rapid prediction of the biological activity of the designed analogues before they are synthesized.

This integrated in silico approach allows for a more focused and efficient exploration of the chemical space around the dH-HTX scaffold, leading to the identification of promising new drug candidates with tailored pharmacological profiles. researchgate.net

Neuropharmacological Research Applications of Decahydrohistrionicotoxin

Decahydrohistrionicotoxin as a Research Tool for Studying Cholinergic Synaptic Transmission

This compound (also known as perhydrohistrionicotoxin (B1200193) or H₁₂-HTX) is a well-characterized non-competitive inhibitor of the nicotinic acetylcholine (B1216132) receptor. wikipedia.org Unlike competitive antagonists that bind to the acetylcholine recognition site, this compound acts on the ion channel component of the receptor complex. nih.govcore.ac.ukbiologists.com This property makes it an invaluable tool for dissecting the molecular events that follow receptor activation.

Research has shown that the toxin primarily interacts with the nAChR in its open, ion-conducting state. This "use-dependent" or "open-channel blockade" means the inhibitor's effect is most pronounced when the receptor is being actively stimulated by an agonist like acetylcholine. nih.govpnas.org By binding within the channel pore, this compound physically obstructs the flow of ions, thereby preventing membrane depolarization.

One of the key applications of this toxin in research is the study of ion channel kinetics. Electrophysiological studies have demonstrated that this compound shortens the decay time of end-plate currents. nih.govcore.ac.uk This effect on the channel's closing rate is voltage-dependent, with the blockade becoming more pronounced at more hyperpolarized membrane potentials. nih.govroyalsocietypublishing.org This characteristic allows researchers to probe the biophysical properties of the ion channel and the conformational changes it undergoes during gating. Furthermore, some studies suggest a more complex interaction, with the possibility of two distinct binding sites or the stabilization of a desensitized receptor state, which further enhances its utility in exploring the allosteric regulation of nAChR function. nih.govresearchgate.net

Investigation of this compound in Neuromuscular Junction Physiology

The neuromuscular junction (NMJ) has been a primary model system for elucidating the effects of this compound. researchgate.netnih.govnih.gov Its application in studies of the NMJ has yielded significant insights into the physiology of synaptic transmission between nerve and muscle.

The toxin's primary effect at the NMJ is the blockade of neuromuscular transmission, leading to muscle paralysis. nih.govnih.gov This is achieved by reducing the amplitude of the end-plate potential (EPP), the depolarization of the postsynaptic muscle fiber caused by acetylcholine release. nih.govfrontiersin.org By blocking the nAChR ion channels, this compound prevents sufficient depolarization to trigger a muscle action potential.

Detailed electrophysiological analysis using voltage-clamp techniques has revealed that this compound reduces the peak amplitude and shortens the decay time constant of both nerve-evoked end-plate currents (EPCs) and spontaneous miniature end-plate currents (MEPCs). nih.govcore.ac.ukpnas.org

A particularly interesting finding from research is the differential sensitivity of the end-plate to this compound depending on the method of acetylcholine application. Studies have shown that the toxin is significantly more potent at blocking currents generated by the external, iontophoretic application of acetylcholine compared to those generated by acetylcholine released from the motor nerve terminal. researchgate.netnih.gov This observation has led to the hypothesis that either two distinct populations of nAChR exist at the end-plate (synaptic vs. extrasynaptic) with different sensitivities, or that a substance co-released from the nerve terminal may protect the synaptic receptors from the toxin's action. nih.gov

Table 1: Effects of this compound on Neuromuscular Transmission Parameters

ParameterObserved EffectResearch Finding
Nerve-Evoked Muscle Twitch BlockedThe toxin effectively inhibits the physiological response of muscle to nerve stimulation. nih.gov
End-Plate Current (EPC) Amplitude DepressedThe peak inward current is significantly reduced in a voltage- and time-dependent manner. nih.govpnas.org
EPC Decay Time Constant ShortenedThe toxin accelerates the rate at which the ion channel closes after opening. nih.govcore.ac.uk
Voltage-Dependence of EPC AlteredThe normal linear relationship between membrane potential and current amplitude becomes non-linear. pnas.org
Response to Iontophoretic ACh Strongly DepressedMore sensitive to blockade than responses to neurally released ACh. researchgate.netnih.gov

Differential Effects on Neuronal vs. Muscular nAChR Subtypes

Nicotinic acetylcholine receptors are a diverse family of proteins, with different subunit compositions in various tissues. frontiersin.orgmdpi.com Muscle-type nAChRs are typically composed of α1, β1, δ, and γ or ε subunits, whereas neuronal nAChRs are assembled from a wider variety of subunits, including α2-α7 and β2-β4. frontiersin.orgacnp.orgnih.gov this compound and its parent compounds have been instrumental in characterizing the pharmacological differences between these receptor subtypes.

Studies have demonstrated that histrionicotoxins are potent non-competitive antagonists at both muscle and neuronal nAChRs, but their affinity can vary significantly depending on the receptor's subunit composition. researchgate.netnih.gov For example, binding studies using [³H]perhydrohistrionicotoxin on membranes from Torpedo electroplax, a rich source of muscle-type nAChRs, revealed a high-affinity binding site with a dissociation constant (Kd) in the micromolar range. pnas.org

In contrast, functional studies on cloned neuronal nAChR subtypes expressed in oocytes or cell lines have allowed for more precise quantification of the toxin's potency. Research on a synthetic analogue of this compound demonstrated potent blockade of both α4β2 and α7 neuronal nAChR subtypes, which are widespread in the central nervous system. researchgate.net The study found that the analogue was more potent at the α4β2 subtype than the α7 subtype. researchgate.net This differential sensitivity provides a pharmacological basis for distinguishing between nAChR populations in the brain. nih.govnih.govfrontiersin.org

The Hill slope for the inhibition by saturated analogues like this compound was found to be approximately 0.5 for both neuronal subtypes, which may suggest a complex interaction involving more than one binding site on the receptor complex. researchgate.net This contrasts with some unsaturated analogues where the Hill slope was closer to 1.0. researchgate.net This data highlights the utility of this compound in probing the structural and functional diversity of the nAChR superfamily.

Table 2: Comparative Inhibitory Activity of a this compound Analogue on Neuronal nAChR Subtypes

Receptor SubtypeIC₅₀ (µM)Hill Slope (n_H)Receptor Location
α4β2 0.10~0.5Central Nervous System nih.govresearchgate.net
α7 0.45~0.5Central Nervous System acnp.orgresearchgate.net
Muscle-type ((α1)₂β1δε) --Neuromuscular Junction frontiersin.org

Data derived from a study on a specific saturated histrionicotoxin (B1235042) analogue, considered representative for this compound activity. IC₅₀ for muscle-type receptor is not available from the same comparative study but binding assays confirm potent antagonism. pnas.orgresearchgate.net

Future Directions and Emerging Research Perspectives

Comprehensive Elucidation of Decahydrohistrionicotoxin's Receptor Subtype Selectivity

A primary frontier in this compound research is achieving a detailed understanding of its selectivity among the diverse subtypes of the nicotinic acetylcholine (B1216132) receptor (nAChR). The nAChRs are a large family of ligand-gated ion channels, assembled from a variety of subunits (α1–10, β1–4, γ, δ, ε) into pentameric structures. frontiersin.orgwikipedia.org This assembly results in numerous receptor subtypes with distinct pharmacological properties and physiological roles, found throughout the central and peripheral nervous systems. frontiersin.orgnih.govnih.gov

Future research must move beyond the general understanding of this compound's interaction with the nAChR ion channel and aim to comprehensively map its binding affinity and modulatory effects across a wide array of nAChR subtypes. For instance, key subtypes like the homomeric (α7)₅ and various heteromeric combinations such as α4β2, α3β4, and α6-containing receptors exhibit different functions and are implicated in various neurological conditions. frontiersin.orgnih.govnih.gov Understanding whether this compound preferentially targets specific subtypes is crucial. This requires systematic screening against a panel of recombinant nAChR subtypes expressed in cellular systems.

Key research questions to be addressed include:

Does this compound exhibit significant differences in affinity or efficacy for muscle-type nAChRs versus various neuronal subtypes?

How does its binding and modulatory action differ between major brain nAChR subtypes like α7 and α4β2, which are targets for conditions like Alzheimer's disease and nicotine (B1678760) addiction? frontiersin.org

Can the subtle structural differences in the ligand-binding domains and ion pores of different subtypes account for potential selectivity? frontiersin.orgnih.gov

Answering these questions will not only clarify the compound's mechanism of action but also guide the design of analogues with tailored selectivity for specific therapeutic or research applications.

Development of Advanced Synthetic Routes for Complex this compound Analogues

The structural complexity of this compound presents a significant synthetic challenge. The development of more efficient and versatile synthetic strategies is paramount for advancing research. Future efforts in synthetic chemistry should focus on creating advanced routes that allow for the systematic and divergent synthesis of complex analogues. nih.gov This will enable a thorough exploration of the structure-activity relationship (SAR) of the molecule.

A key objective is to develop synthetic pathways that provide late-stage diversification, allowing for the modification of specific moieties on the this compound scaffold. This approach would facilitate the rapid generation of a library of analogues with variations in the spirocyclic core, the side chains, and the functional groups. Chemoenzymatic platforms, which combine the precision of enzymatic reactions with the power of chemical synthesis, could offer a powerful tool for achieving selective modifications at previously inaccessible positions on the molecule's framework. nih.gov

The goals for developing advanced synthetic routes include:

Stereochemical Control: Achieving precise control over the multiple stereocenters within the molecule, as stereochemistry is critical for biological activity.

Analogue Generation: Creating a diverse library of this compound derivatives to probe interactions with the nAChR binding site and ion channel pore. This includes synthesizing hydroxylated analogues and homologues with varied side-chain lengths and functionalities. scribd.com

Successful development in this area will provide the essential molecular tools needed to dissect the compound's pharmacological properties and to potentially optimize its profile for specific applications.

Integration of Multiscale Computational and Experimental Methodologies for Deeper Mechanistic Understanding

To gain a truly deep understanding of how this compound functions at a molecular level, future research must integrate multiscale computational modeling with experimental validation. nih.govethz.ch Computational methods can provide unparalleled insight into the dynamic interactions between the ligand and the ion channel, revealing details that are often difficult to capture through experiments alone. nih.govnih.gov

This integrated approach involves several layers of computational analysis:

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid models can be used to study the electronic details of the binding event within the nAChR pore, which is crucial for understanding the forces driving the interaction. The use of polarizable force fields can improve the accuracy of these simulations, especially concerning ion-protein interactions within the channel. cecam.org

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the this compound-nAChR complex over time, embedded within a realistic lipid bilayer and aqueous environment. nih.govnih.gov This can reveal how the ligand affects the conformational changes of the channel, such as gating and desensitization, and elucidate the precise binding mode and orientation.

Quantitative Structure-Activity Relationship (QSAR): By combining computational data with experimental results from a library of synthetic analogues, QSAR models can be developed to predict the activity of new derivatives and guide the design of more potent and selective compounds. nih.gov

These computational predictions must be rigorously tested and refined through experimental techniques. Automated patch-clamp electrophysiology can provide high-throughput data on how different analogues affect channel function, which can then be used to parameterize and validate the computational models. nih.govplos.org This iterative cycle of computational modeling and experimental testing will be a powerful engine for discovery, providing a detailed, dynamic picture of this compound's mechanism of action. nih.govnih.gov

Exploration of this compound and its Derivatives as Molecular Probes for Novel Ion Channel Targets

The unique ability of this compound to block the nAChR ion channel pore suggests its potential as a molecular probe for studying ion channel structure and function. caltech.edu A significant future direction is the development of this compound derivatives specifically designed for this purpose. By attaching fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels to the core molecule, researchers can create powerful tools to investigate not only nAChRs but potentially other, novel ion channel targets. nih.govbiotium.com

Key applications for such molecular probes include:

Mapping Binding Sites: Photoaffinity-labeled analogues can be used to covalently bind to their target site within the ion channel. Subsequent protein sequencing or mass spectrometry can then precisely identify the amino acid residues that constitute the binding pocket.

Visualizing Ion Channels: Fluorescently-labeled this compound derivatives could allow for the direct visualization of nAChR distribution and density on cell surfaces in real-time, providing insights into their roles in synaptic transmission and disease. mdpi.combmglabtech.com

Discovering New Targets: The this compound scaffold could be used to screen for interactions with other ion channels. Given that many ion channels share structural similarities, it is plausible that derivatives could exhibit affinity for other members of the ligand-gated ion channel superfamily or even certain voltage-gated channels. nih.govfrontiersin.org

The development of these probes, facilitated by advanced synthetic routes, would provide invaluable tools for the broader neuroscience and pharmacology communities. nih.govmdpi.com This exploration could expand the known pharmacology of the histrionicotoxin (B1235042) family and potentially uncover new therapeutic targets for a range of channelopathies. mdpi.com

Q & A

Q. What are the key steps in validating analytical methods for this compound quantification in biological matrices?

  • Methodological Answer : Follow ICH Q2(R1) guidelines: validate linearity (r² ≥ 0.995), accuracy (recovery 90–110%), precision (RSD ≤ 5%), and sensitivity (LOD/LOQ via signal-to-noise ratio). Use matrix-matched calibration curves to account for plasma/serum interference. Cross-validate with LC-MS/MS in multiple labs to ensure reproducibility .

Methodological Best Practices

  • Literature Review : Formulate questions using the PICO framework (Population: cell lines/animal models; Intervention: toxin concentration; Comparison: controls; Outcome: IC50/mortality rates) .
  • Data Contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address peer-review critiques .
  • Reproducibility : Archive raw data (e.g., NMR FID files, chromatograms) in FAIR-aligned repositories like Metabolights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.